Synthesis and Characterization of 2,4-dihydroxy-5-nitrobenzoic Acid: A Technical Guide
Synthesis and Characterization of 2,4-dihydroxy-5-nitrobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-dihydroxy-5-nitrobenzoic acid, a valuable compound in various research and development applications. This document details the synthetic pathway, experimental protocols, and key characterization data.
Synthesis
The synthesis of 2,4-dihydroxy-5-nitrobenzoic acid is typically achieved through a two-step process. The first step involves the carboxylation of resorcinol via the Kolbe-Schmitt reaction to yield 2,4-dihydroxybenzoic acid. This intermediate is then subjected to nitration to introduce a nitro group at the 5-position of the aromatic ring.
A patent describes a method for synthesizing 5-amino-2,4-dihydroxybenzoic acid which includes the nitration of 2,4-dihydroxybenzoic acid to obtain 5-nitro-2,4-dihydroxybenzoic acid as a key intermediate[1][2].
Synthesis Workflow
Caption: Synthetic pathway for 2,4-dihydroxy-5-nitrobenzoic acid.
Experimental Protocols
Step 1: Synthesis of 2,4-dihydroxybenzoic Acid (Kolbe-Schmitt Reaction)
This protocol is adapted from a patented procedure for the preparation of 2,4-dihydroxybenzoic acid[3].
Materials:
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Resorcinol
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Potassium bicarbonate
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Sodium bicarbonate
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Carbon dioxide
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Concentrated hydrochloric acid
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Water
Procedure:
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In a solids mixer, combine 1 kg of potassium bicarbonate, 2 kg of sodium bicarbonate, and 700 g of resorcinol.
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Heat the mixture to 110°C with continuous mixing under a stream of carbon dioxide.
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Maintain the reaction at this temperature for 3 hours.
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Cool the mixture while still mixing.
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Introduce the resulting pulverulent product (2.77 kg) into 10 L of water.
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Adjust the pH of the mixture to 3 with concentrated hydrochloric acid to precipitate the product.
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Filter the precipitate by suction and dry to obtain 2,4-dihydroxybenzoic acid.
Step 2: Synthesis of 2,4-dihydroxy-5-nitrobenzoic Acid (Nitration)
This protocol is based on the nitration of 2,4-dihydroxybenzoic acid as described in a patent for the synthesis of its amino derivative[1].
Materials:
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2,4-dihydroxybenzoic acid
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Concentrated sulfuric acid (98%)
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Concentrated nitric acid (65-68%)
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Ice
Procedure:
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In a flask equipped with a stirrer and a dropping funnel, dissolve 2,4-dihydroxybenzoic acid in concentrated sulfuric acid at a temperature maintained between 0 and 5°C using an ice bath.
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Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, ensuring the temperature does not exceed 10°C.
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After the addition is complete, continue stirring the mixture at 0-5°C for 2-3 hours.
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Pour the reaction mixture onto crushed ice to precipitate the crude product.
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Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry the product.
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The crude product can be further purified by recrystallization from a suitable solvent such as aqueous ethanol.
Characterization
2,4-dihydroxy-5-nitrobenzoic acid is a light red to red powder or crystalline solid.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 2,4-dihydroxy-5-nitrobenzoic acid | |
| CAS Number | 13722-96-8 | |
| Molecular Formula | C₇H₅NO₆ | |
| Molecular Weight | 199.12 g/mol | |
| Appearance | Light red to red powder or crystals | |
| Purity | 95% | |
| Storage Temperature | Room Temperature |
Spectroscopic Data
¹H NMR (DMSO-d₆, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | s | 1H | H-6 |
| ~6.5 | s | 1H | H-3 |
| ~11.0-13.0 | br s | 3H | -COOH, 2 x -OH |
¹³C NMR (DMSO-d₆, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | -COOH |
| ~160 | C-4 (C-OH) |
| ~155 | C-2 (C-OH) |
| ~135 | C-5 (C-NO₂) |
| ~120 | C-6 |
| ~110 | C-1 |
| ~105 | C-3 |
| Wavenumber (cm⁻¹) | Assignment |
| 3500-3300 | O-H stretch (hydroxyl) |
| 3300-2500 | O-H stretch (carboxylic acid) |
| 1700-1680 | C=O stretch (carboxylic acid) |
| 1600, 1450 | C=C stretch (aromatic) |
| 1550-1500, 1350-1300 | N-O stretch (nitro group) |
| m/z | Assignment |
| 199 | [M]⁺ (Molecular ion) |
| 182 | [M-OH]⁺ |
| 154 | [M-COOH]⁺ |
| 136 | [M-COOH-H₂O]⁺ |
Logical Relationships in Characterization
The structural features of 2,4-dihydroxy-5-nitrobenzoic acid directly correlate with the expected spectroscopic data. The presence of hydroxyl, carboxyl, and nitro functional groups, along with the substitution pattern on the aromatic ring, dictates the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in mass spectrometry.
Caption: Correlation between molecular structure and spectroscopic data.
